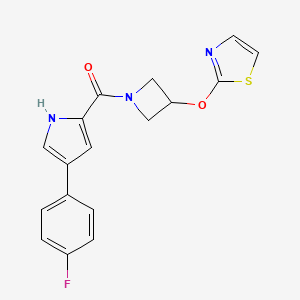

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Descripción general

Descripción

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic molecule that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of a fluorophenyl group, a pyrrole ring, a thiazole moiety, and an azetidine ring makes it a versatile candidate for various chemical reactions and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach includes:

Formation of the Pyrrole Ring: Starting with a suitable precursor such as 4-fluoroaniline, the pyrrole ring can be constructed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Thiazole Ring Synthesis: The thiazole ring can be synthesized using a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable dihaloalkane and an amine.

Coupling Reactions: The final step involves coupling the pyrrole, thiazole, and azetidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to multi-kilogram batches.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole and pyrrole rings are susceptible to oxidation under specific conditions.

-

Thiazole Oxidation : The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones when treated with agents like H₂O₂/CH₃COOH or mCPBA (meta-chloroperbenzoic acid).

-

Pyrrole Oxidation : The pyrrole ring can be oxidized to form pyrrole oxides using KMnO₄ in acidic conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Thiazole oxidation | H₂O₂, CH₃COOH, 50°C, 6 hrs | Thiazole sulfoxide/sulfone derivatives |

| Pyrrole oxidation | KMnO₄, H₂SO₄, RT, 12 hrs | Pyrrole oxide derivatives |

Reduction Reactions

The ketone group and aromatic systems participate in reduction reactions:

-

Ketone Reduction : The methanone group is reduced to a secondary alcohol using NaBH₄ in methanol or LiAlH₄ in THF.

-

Aromatic Ring Reduction : The fluorophenyl group undergoes catalytic hydrogenation (H₂, Pd/C ) to yield cyclohexane derivatives .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Methanone reduction | NaBH₄, MeOH, 0°C, 2 hrs | Secondary alcohol derivative |

| Fluorophenyl reduction | H₂, 10% Pd/C, EtOH, 60°C | Cyclohexane-substituted derivative |

Nucleophilic Substitution

The azetidine ring’s strained structure facilitates nucleophilic substitution:

-

Azetidine Ring Opening : Reacts with NH₃ or amines to form open-chain amines under mild acidic conditions (HCl, 40°C).

-

Thiazole Substitution : The thiazol-2-yloxy group undergoes substitution with NaSH to form thiol derivatives.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Azetidine substitution | NH₃, HCl, 40°C, 8 hrs | Open-chain amine derivatives |

| Thiazole substitution | NaSH, DMF, 80°C, 4 hrs | Thiazole-2-thiol derivatives |

Electrophilic Aromatic Substitution

The fluorophenyl group directs electrophilic substitution to the para position relative to fluorine:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position .

-

Halogenation : Br₂/FeBr₃ adds bromine meta to the fluorine.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 3 hrs | 4-fluoro-3-nitro-phenyl derivative |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT | 4-fluoro-5-bromo-phenyl derivative |

Hydrolysis Reactions

The azetidine and thiazole moieties are prone to hydrolysis:

-

Azetidine Hydrolysis : Under acidic conditions (HCl, reflux), the azetidine ring opens to form a diamino alcohol.

-

Thiazole Hydrolysis : Basic conditions (NaOH, 100°C) cleave the thiazole ring into thioamide fragments.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Azetidine hydrolysis | 6M HCl, reflux, 12 hrs | Diamino alcohol derivative |

| Thiazole hydrolysis | 2M NaOH, 100°C, 6 hrs | Thioamide and carboxylic acid fragments |

Cross-Coupling Reactions

The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives |

Key Mechanistic Insights

-

The 4-fluorophenyl group enhances electrophilic substitution reactivity due to its electron-withdrawing nature .

-

The thiazol-2-yloxy group acts as a leaving group in nucleophilic substitutions, enabling functionalization.

-

The azetidine ring exhibits strain-driven reactivity, favoring ring-opening or substitution.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, forming fluorobenzene and pyrrole fragments.

-

Light Sensitivity : Prolonged UV exposure leads to thiazole ring degradation.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The thiazole and pyrrole rings are known for their anticancer activities due to their ability to interact with biological targets involved in cell growth and survival pathways .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases. Compounds containing thiazole derivatives have been reported to exhibit significant anti-inflammatory activities .

- Antimicrobial Activity : The thiazole moiety is recognized for its antimicrobial properties. Research has demonstrated that thiazole-containing compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Case Study 1: Anticancer Activity

A study published in 2022 explored the anticancer potential of similar pyrrole-thiazole hybrids. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Properties

Research conducted on thiazole derivatives revealed their effectiveness in reducing inflammation markers in vitro. The study highlighted how modifications to the thiazole ring could enhance anti-inflammatory activity, suggesting that similar modifications could be applied to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone for improved efficacy .

Case Study 3: Antimicrobial Efficacy

A comparative analysis showed that thiazole-containing compounds exhibited significant antibacterial activity against resistant strains of bacteria. This reinforces the potential application of this compound in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrole and thiazole rings can participate in hydrogen bonding and π-π stacking interactions. The azetidine ring may contribute to the overall conformational flexibility of the molecule, allowing it to fit into various binding sites.

Comparación Con Compuestos Similares

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: can be compared with other compounds that have similar structural features:

(4-(4-chlorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

(4-(4-methylphenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: The presence of a methyl group instead of fluorine can influence the compound’s lipophilicity and metabolic stability.

(4-(4-nitrophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: The nitro group can introduce different electronic effects, potentially altering the compound’s pharmacokinetic properties.

These comparisons highlight the unique aspects of This compound , such as its specific electronic and steric properties conferred by the fluorine atom, which can significantly impact its chemical behavior and biological activity.

Actividad Biológica

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone , with the CAS number 1798047-29-6, is a synthetic organic molecule notable for its complex structure featuring multiple functional groups, including a pyrrole ring, a thiazole moiety, and an azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development.

The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. The presence of the fluorophenyl group may enhance its pharmacological properties by improving metabolic stability and altering binding affinities to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄FN₃O₂S |

| Molecular Weight | 343.4 g/mol |

| CAS Number | 1798047-29-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrrole and thiazole rings facilitate hydrogen bonding and π-π stacking interactions. The azetidine ring contributes to the conformational flexibility of the molecule, allowing it to fit into various binding sites effectively.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by targeting specific oncogenic pathways.

- Anti-inflammatory Effects : The thiazole moiety is often associated with anti-inflammatory properties, making this compound a candidate for treating inflammatory diseases.

- Antimicrobial Properties : The presence of heterocyclic rings often correlates with antimicrobial activity, suggesting potential use against bacterial infections.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this molecule:

- Inhibition Studies : A study evaluated similar pyrrole derivatives for their ability to inhibit specific enzymes involved in cancer progression. Results indicated that modifications in the structure significantly affected their inhibitory potency.

- Metabolic Stability : Research on fluorinated compounds has shown that introducing fluorine can enhance metabolic stability, which is crucial for drug development. For instance, studies on benzimidazole derivatives demonstrated improved metabolic profiles when fluorine was substituted at specific positions .

- Cytotoxicity Assays : In vitro assays using cell lines have been conducted to assess cytotoxic effects. Compounds structurally similar to our target showed varied cytotoxicity profiles, indicating that further optimization could lead to more effective therapeutic agents .

Propiedades

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-13-3-1-11(2-4-13)12-7-15(20-8-12)16(22)21-9-14(10-21)23-17-19-5-6-24-17/h1-8,14,20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSWUIDTWBZUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.